Biphenyl-4,4'-diyl bis[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Biphenyl-4,4’-diyl bis[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate] is a complex organic compound that features a biphenyl core with two oxazole rings substituted with chlorophenyl and methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of biphenyl-4,4’-diyl bis[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate] typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through various coupling reactions such as the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of aryl halides with boronic acids in the presence of a palladium catalyst.
Oxazole Ring Formation: The oxazole rings can be formed through cyclization reactions involving appropriate precursors such as α-haloketones and nitriles under acidic or basic conditions.
Substitution with Chlorophenyl and Methyl Groups:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used under various conditions.
Major Products
Oxidation: Oxazole N-oxides
Reduction: Biphenyl diols, reduced oxazole derivatives
Substitution: Functionalized derivatives with various substituents on the chlorophenyl and methyl groups
Wissenschaftliche Forschungsanwendungen
Biphenyl-4,4’-diyl bis[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate] has several applications in scientific research:
Wirkmechanismus
The mechanism of action of biphenyl-4,4’-diyl bis[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate] involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Biphenyl-4,4’-diyl bis[3-(2-chlorophenyl)-5-phenyl-1,2-oxazole-4-carboxylate]
- Biphenyl-4,4’-diyl bis[3-(2-bromophenyl)-5-methyl-1,2-oxazole-4-carboxylate]
- Biphenyl-4,4’-diyl bis[3-(2-chlorophenyl)-5-methyl-1,2-thiazole-4-carboxylate]
Uniqueness
Biphenyl-4,4’-diyl bis[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate] is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorophenyl and methyl groups on the oxazole rings enhances its reactivity and potential for functionalization .
Eigenschaften
Molekularformel |
C34H22Cl2N2O6 |
---|---|
Molekulargewicht |
625.4 g/mol |
IUPAC-Name |
[4-[4-[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]oxyphenyl]phenyl] 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate |
InChI |
InChI=1S/C34H22Cl2N2O6/c1-19-29(31(37-43-19)25-7-3-5-9-27(25)35)33(39)41-23-15-11-21(12-16-23)22-13-17-24(18-14-22)42-34(40)30-20(2)44-38-32(30)26-8-4-6-10-28(26)36/h3-18H,1-2H3 |
InChI-Schlüssel |
KCSIQEIZXIVZHM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)OC3=CC=C(C=C3)C4=CC=C(C=C4)OC(=O)C5=C(ON=C5C6=CC=CC=C6Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.